molecular formula C20H25BrN2O3S B216246 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

Katalognummer B216246
Molekulargewicht: 453.4 g/mol
InChI-Schlüssel: OTFUSRSULHNHII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wirkmechanismus

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide exerts its therapeutic effects by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity by 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide leads to the activation of various signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been shown to modulate various biochemical and physiological processes in the body. Studies have demonstrated that 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide can decrease the levels of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity towards GSK-3β, which makes it an ideal tool for studying the role of GSK-3β in various diseases. However, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide. One of the potential applications of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to investigate the efficacy and safety of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide in animal models of Alzheimer's disease and clinical trials in humans. Moreover, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has shown promising results in the treatment of cancer, and future studies could focus on its potential as a cancer therapeutic agent. Additionally, the development of new analogs of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide with improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide is a chemical compound with significant potential for therapeutic applications in various diseases. Its ability to inhibit GSK-3β activity and modulate various biochemical and physiological processes in the body makes it an ideal tool for studying the role of GSK-3β in disease pathogenesis. Further research is needed to fully understand the therapeutic potential of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide and to develop new analogs with improved pharmacological properties.

Synthesemethoden

The synthesis of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide involves the reaction of 4-bromoaniline with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a base to obtain the intermediate product, which is then further reacted with acetic anhydride to yield the final product. The overall yield of the synthesis process is approximately 50%.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has anti-inflammatory properties, and it can inhibit the growth of cancer cells by inducing apoptosis. Moreover, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

Molekularformel

C20H25BrN2O3S

Molekulargewicht

453.4 g/mol

IUPAC-Name

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H25BrN2O3S/c1-3-13-23(14-4-2)27(25,26)19-11-9-18(10-12-19)22-20(24)15-16-5-7-17(21)8-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)

InChI-Schlüssel

OTFUSRSULHNHII-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.